2-Metilpentanoato de etilo

Descripción general

Descripción

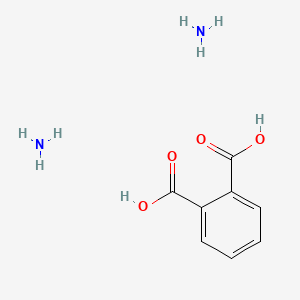

Ethyl 2-methylpentanoate, also known as Ethyl α-methylvalerate or Manzanate , is a class of esters consisting of branched-chain isovaleric acid esterified with ethanol . It is a colorless liquid with a fruity apple odor and is commonly used as a flavoring in foods such as baked goods, dairy products, and beverages . It can also be used as a fragrance ingredient in personal care products, and as a solvent or plasticizer in various industrial applications .

Molecular Structure Analysis

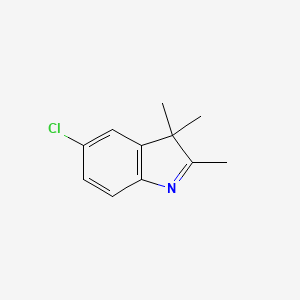

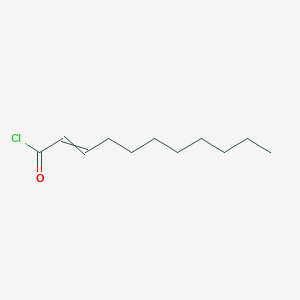

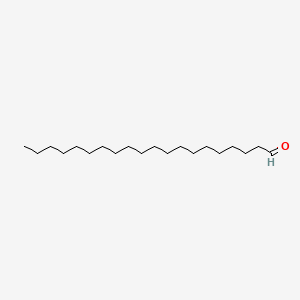

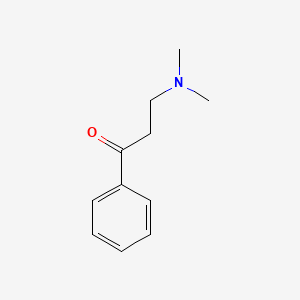

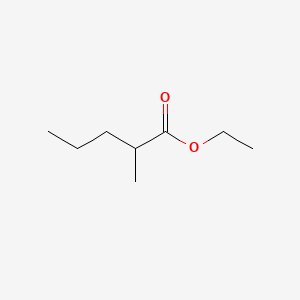

The molecular formula of Ethyl 2-methylpentanoate is C8H16O2 . The IUPAC Standard InChI is InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3 . The molecular weight is 144.2114 .

Physical And Chemical Properties Analysis

Ethyl 2-methylpentanoate has a refractive index of n20/D 1.403 (lit.) . It has a boiling point of 153-152 °C (lit.) and a density of 0.864 g/mL at 25 °C (lit.) .

Aplicaciones Científicas De Investigación

Investigación farmacéutica

En la investigación farmacéutica, el 2-Metilpentanoato de etilo se explora por su posible uso como solvente e intermediario en la síntesis de moléculas más complejas. Sus propiedades como éster lo hacen adecuado para su uso en la formulación y los sistemas de administración de fármacos, particularmente en el desarrollo de fármacos lipófilos que requieren solventes orgánicos para su solubilidad y estabilidad .

Agricultura

El this compound tiene aplicaciones en la agricultura, particularmente en el desarrollo de aditivos alimentarios y agentes aromatizantes. Es reconocido por la Flavor and Extract Manufacturers Association (FEMA) y se utiliza para impartir un sabor afrutado a varios productos alimenticios. Este compuesto también se evalúa por su seguridad como aditivo alimentario por el Comité Mixto FAO/OMS de Expertos en Aditivos Alimentarios (JECFA) .

Industria alimentaria

En la industria alimentaria, el this compound se utiliza como agente aromatizante para realzar el sabor y el aroma de los productos alimenticios. Es particularmente conocido por su perfil afrutado y se incluye en la biblioteca de sabores para su aplicación en productos horneados, bebidas y productos lácteos. Su seguridad y los niveles de uso están regulados para garantizar la seguridad del consumidor .

Cosméticos

El compuesto encuentra uso en la industria cosmética como ingrediente de fragancia. Su olor afrutado y picante lo hace adecuado para productos de cuidado personal como perfumes, lociones y otros artículos perfumados. También puede actuar como solvente o plastificante en varias formulaciones cosméticas, contribuyendo a la textura y la estabilidad de los productos .

Ciencias ambientales

En las ciencias ambientales, el papel del this compound es principalmente en el análisis de compuestos orgánicos volátiles (COV). Se utiliza en métodos como la microextracción en fase sólida con espacio de cabeza (HS-SPME) acoplada a cromatografía de gases para identificar y cuantificar COV en muestras ambientales. Esto es crucial para el control de la calidad del aire y el estudio de la química atmosférica .

Ciencias de los materiales

El this compound se utiliza en la ciencia de los materiales como solvente y plastificante en la producción de polímeros y plásticos. Sus propiedades ayudan a modificar las características físicas de los materiales, haciéndolos más flexibles o más fáciles de procesar. También se utiliza como material de partida en la síntesis de otros compuestos orgánicos que tienen aplicaciones en el desarrollo de materiales .

Síntesis química

En la síntesis química, este compuesto se emplea como material de partida y reactivo en la síntesis de una variedad de compuestos orgánicos. Su reactividad como éster le permite sufrir reacciones como hidrólisis, reducción y aminación, que son fundamentales en la construcción de moléculas complejas para investigación y fines industriales .

Safety and Hazards

Ethyl 2-methylpentanoate is classified as a flammable liquid and vapor . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is recommended to wash off with soap and plenty of water . If swallowed, do not induce vomiting and consult a physician immediately .

Mecanismo De Acción

Target of Action

Ethyl 2-methylpentanoate, also known as Ethyl α-methylvalerate , is a class of esters consisting of branched-chain isovaleric acid esterified with ethanol . It is primarily used as a flavoring agent in foods such as baked goods, dairy products, and beverages . It can also be used as a fragrance ingredient in personal care products .

Mode of Action

The mode of action of Ethyl 2-methylpentanoate is primarily through its interaction with olfactory receptors, which are responsible for the sense of smell. When Ethyl 2-methylpentanoate is ingested or inhaled, it binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity, pungent smell .

Biochemical Pathways

Ethyl 2-methylpentanoate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . .

Result of Action

The primary result of the action of Ethyl 2-methylpentanoate is the perception of a fruity, pungent smell. This is due to its interaction with olfactory receptors in the nose. It is commonly used as a flavoring in foods such as baked goods, dairy products, and beverages .

Propiedades

IUPAC Name |

ethyl 2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPKNSYIDSNZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047198 | |

| Record name | Ethyl 2-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, colourless to pale yellow liquid | |

| Record name | Pentanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-methyl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/35/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.859-0.865 | |

| Record name | Ethyl 2-methyl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/35/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

39255-32-8 | |

| Record name | Ethyl 2-methylpentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39255-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methylpentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039255328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHYLPENTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/405SN8638D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl (±)-2-methylpentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study mentions ethyl 2-methylpentanoate as a key aroma compound contributing to the difference in odor intensity between different packaging types. What is the significance of this finding for the beverage industry?

A1: The research demonstrated that the type of packaging material used for grape-flavored black tea beverages significantly influenced the concentration of volatile aroma compounds, including ethyl 2-methylpentanoate []. This finding is crucial for the beverage industry as it highlights the importance of packaging selection in preserving the desired flavor profile of a product. Using packaging materials with lower permeability to important aroma compounds like ethyl 2-methylpentanoate can help maintain the intended sensory experience for consumers and extend the shelf life of the beverage.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.